molecular formula C19H16N2O2S B2668861 N-(4-(thiazol-2-yloxy)benzyl)cinnamamide CAS No. 2035036-89-4

N-(4-(thiazol-2-yloxy)benzyl)cinnamamide

Cat. No.: B2668861
CAS No.: 2035036-89-4
M. Wt: 336.41
InChI Key: PEZYZWVOSHWVCA-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(thiazol-2-yloxy)benzyl)cinnamamide is a chemical compound that has been studied for its potential anti-tumor properties . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. In one study, a series of novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives were synthesized and evaluated for their anti-proliferative activities . The structure-activity relationship (SAR) analysis showed that steric effects played an important role in the anti-tumor activity .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, which is planar and aromatic . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound derivatives have been studied . The reactions involve the formation of a series of novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives .

Scientific Research Applications

Disposition and Metabolism

Compounds with thiazolyl and related structures have been explored for their disposition and metabolism in humans. For example, studies on SB-649868, an orexin receptor antagonist, have detailed its metabolism and the identification of its metabolites in human subjects. The primary route of metabolism involves oxidation, with significant excretion via feces, highlighting the compound's extensive metabolic processing in the body (Renzulli et al., 2011).

Future Directions

Future research on N-(4-(thiazol-2-yloxy)benzyl)cinnamamide could focus on further elucidating its mechanism of action and potential therapeutic applications. The compound’s potential as an anti-tumor agent is particularly promising .

Properties

IUPAC Name

(E)-3-phenyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c22-18(11-8-15-4-2-1-3-5-15)21-14-16-6-9-17(10-7-16)23-19-20-12-13-24-19/h1-13H,14H2,(H,21,22)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZYZWVOSHWVCA-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.